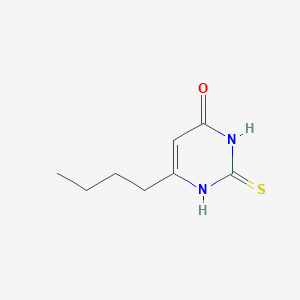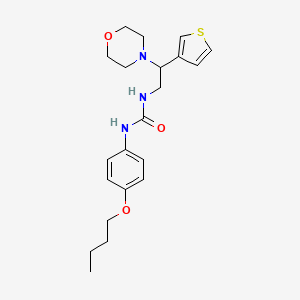
1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study on flexible urea derivatives, including compounds structurally related to 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, found that such compounds can act as potent acetylcholinesterase inhibitors. This class of compounds was synthesized to optimize the spacer length between pharmacophoric moieties, demonstrating that a linear ethoxyethyl chain can yield compounds with inhibitory activities comparable to those with a more rigid structure. The research suggests that these flexible spacers are compatible with high inhibitory activities against acetylcholinesterase, potentially contributing to the development of treatments for conditions like Alzheimer's disease (J. Vidaluc et al., 1995).
Cyclodextrin Complexation and Molecular Devices
Research into the complexation of stilbenes with cyclodextrin derivatives, including urea-linked cyclodextrins, highlights a novel application of urea compounds in forming binary complexes that can function as molecular devices. These complexes demonstrate the ability to undergo photoisomerization, indicating potential applications in the development of light-responsive materials and systems (J. Lock et al., 2004).
Urea and Thiourea Solvates: Structural Insights
A detailed investigation into the solvates of urea and thiourea with solvents like morpholine provides significant insights into the structural principles governing their formation. The study reveals differences in the hydrogen bonding patterns and packing structures between urea and thiourea solvates, which have implications for understanding and designing crystalline materials with specific properties (Christina Taouss et al., 2013).
Corrosion Inhibition by Urea Derivatives
Urea derivatives have been studied for their corrosion inhibition performance on mild steel in acidic solutions. The research indicates that certain urea compounds can significantly inhibit corrosion, suggesting their potential application as corrosion inhibitors in industrial settings. This highlights a practical application of urea derivatives in protecting metal surfaces from corrosive environments (B. Mistry et al., 2011).
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-2-3-11-27-19-6-4-18(5-7-19)23-21(25)22-15-20(17-8-14-28-16-17)24-9-12-26-13-10-24/h4-8,14,16,20H,2-3,9-13,15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPUFWVKPBRWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774262.png)
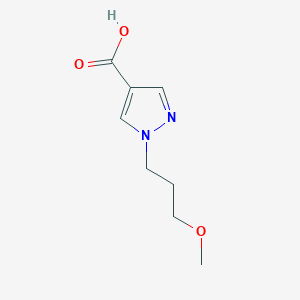
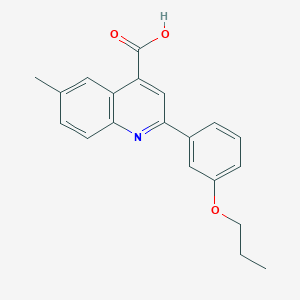
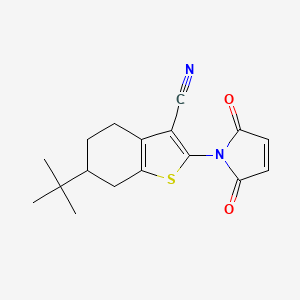
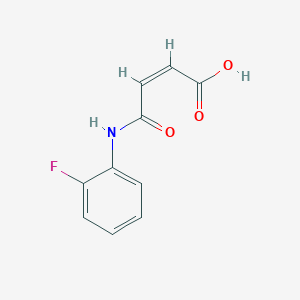
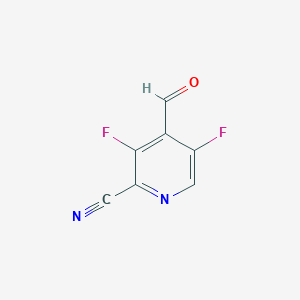
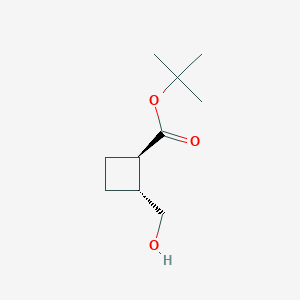
![2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774273.png)
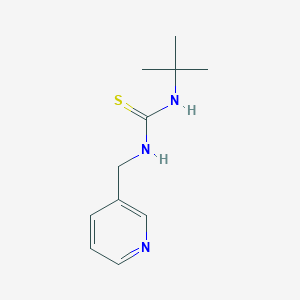
![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2774277.png)
![4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2774278.png)
![N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2774281.png)
![2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2774283.png)
